molecular formula C9H6BrN3O B1501145 2-(2-Bromo-pyridin-3-yloxy)-pyrazine CAS No. 1065484-64-1

2-(2-Bromo-pyridin-3-yloxy)-pyrazine

Cat. No. B1501145
CAS RN: 1065484-64-1
M. Wt: 252.07 g/mol
InChI Key: ATUXTIWJIQXWFF-UHFFFAOYSA-N
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Description

“2-(2-Bromo-pyridin-3-yloxy)-pyrazine” is a compound that contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, and a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom . The pyridine ring is substituted at the 3rd position with a bromine atom and an oxy group that connects it to the pyrazine ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazine ring and a pyridine ring connected through an oxy bridge . The bromine atom would add significant weight to the molecule and could potentially influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the bromine atom would make the compound relatively heavy and could influence its boiling and melting points . The aromatic rings might contribute to its UV/Vis absorption properties .

Safety and Hazards

As with any chemical compound, handling “2-(2-Bromo-pyridin-3-yloxy)-pyrazine” would require appropriate safety measures . The specific safety and hazard information would depend on its physical and chemical properties .

Future Directions

The future research directions would depend on the potential applications of this compound. It could be studied for its potential uses in medicinal chemistry, materials science, or other fields . Further studies could also focus on exploring its synthesis, properties, and reactivity .

properties

IUPAC Name

2-(2-bromopyridin-3-yl)oxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O/c10-9-7(2-1-3-13-9)14-8-6-11-4-5-12-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUXTIWJIQXWFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)OC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671842
Record name 2-[(2-Bromopyridin-3-yl)oxy]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-pyridin-3-yloxy)-pyrazine

CAS RN

1065484-64-1
Record name 2-[(2-Bromopyridin-3-yl)oxy]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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